molecular formula C11H8O2 B12585309 Phenol, 4,5-diethynyl-2-methoxy- CAS No. 269086-09-1

Phenol, 4,5-diethynyl-2-methoxy-

Cat. No.: B12585309
CAS No.: 269086-09-1
M. Wt: 172.18 g/mol
InChI Key: VLSHDDSPUKYLCV-UHFFFAOYSA-N
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Description

Phenol, 4,5-diethynyl-2-methoxy- is a substituted phenolic compound characterized by two ethynyl (-C≡CH) groups at the 4- and 5-positions and a methoxy (-OCH₃) group at the 2-position. The compound is synthesized via a two-step process:

Step 1: Reaction of 1,2-dimethoxybenzene with iodine under optimized conditions (30% H₂SO₄ catalyst, acetic acid/methanol solvent, 70°C, 24 hours, molar ratio 1:1.1).

Step 2: Demethylation using boron tribromide (-15°C, 1 hour, molar ratio 1:1). The final product is confirmed via FTIR, ¹H NMR, and elemental analysis, achieving a yield of 57.5% .

Properties

CAS No.

269086-09-1

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4,5-diethynyl-2-methoxyphenol

InChI

InChI=1S/C11H8O2/c1-4-8-6-10(12)11(13-3)7-9(8)5-2/h1-2,6-7,12H,3H3

InChI Key

VLSHDDSPUKYLCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#C)C#C)O

Origin of Product

United States

Preparation Methods

The synthesis of Phenol, 4,5-diethynyl-2-methoxy- can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Phenol, 4,5-diethynyl-2-methoxy- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

Phenol, 4,5-diethynyl-2-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4,5-diethynyl-2-methoxy- involves its interaction with specific molecular targets and pathways. The ethynyl groups and methoxy substituent influence its reactivity and binding properties. In biological systems, it may interact with enzymes and proteins, affecting their function and activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-Imidazole-2-yl)Phenol

This compound features a phenol core substituted with a diphenylimidazole group. Key differences and properties include:

  • NLO Properties: Exhibits high hyperpolarizabilities (β = vector component ratio βvec/βtotal = 0.93, indicating unidirectional charge transfer) and third-order susceptibility (χ⁽³⁾ = 2.2627 × 10⁻⁶ esu) . Nonlinear absorption coefficient: 4.044 × 10⁻¹ cm/W; nonlinear refractive index: -2.89 × 10⁻⁶ cm²/W . Low HOMO-LUMO gap (theoretical TD-DFT/B3LYP analysis) facilitates charge transfer, critical for NLO performance .
  • Applications : Suitable for optical limiting and photonic devices due to self-defocusing behavior (negative n₂) .

Comparison: Unlike Phenol, 4,5-diethynyl-2-methoxy-, the imidazole derivative’s NLO properties are experimentally validated.

Phenol, 4-Ethyl-2-Methoxy- (CAS 2785-89-9)

A simpler derivative with an ethyl (-CH₂CH₃) group at the 4-position and methoxy at the 2-position:

  • Physical Properties : Boiling point = 368.50 ± 0.50 K .
  • Electronic Properties: No NLO data reported. The absence of conjugated substituents limits charge delocalization.

Phenol Esters (e.g., Vanillin Acetate, Guaiacol Acetate)

These derivatives replace hydroxyl hydrogens with acetyl groups:

  • Vanillin Acetate (CAS 881-68-5) : Molecular weight = 194.19 g/mol; SMILES = CC(=O)OC₁=C(C=C(C=C₁)C=O)OC .
  • Guaiacol Acetate (CAS 15212-03-0) : Molecular weight = 166.176 g/mol; SMILES = CC(=O)OC₁=CC=CC=C₁OC .

Comparison: Esterification reduces phenolic acidity but introduces carbonyl groups, altering solubility and reactivity. Phenol, 4,5-diethynyl-2-methoxy- retains a free hydroxyl group, enabling hydrogen bonding and coordination chemistry.

Phenol, 4-(2-Aminoethyl)-2-Methoxy- (CAS 554-52-9)

Features an aminoethyl (-CH₂CH₂NH₂) group at the 4-position:

  • Molecular Weight : 167.2050 g/mol .

Comparison: The aminoethyl group introduces basicity, while ethynyl groups in the target compound prioritize electronic delocalization.

Data Tables

Table 2: NLO Properties Comparison

Compound βvec/βtotal γ (cm²/W) χ⁽³⁾ (esu)
4-(4,5-Diphenylimidazol-2-yl)phenol 0.93 2.89 × 10⁻⁶ 2.2627 × 10⁻⁶
Phenol, 4,5-diethynyl-2-methoxy- Not reported Not reported Not reported

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